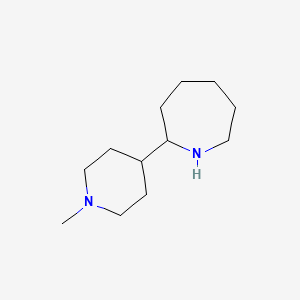

2-(1-Methylpiperidin-4-yl)azepane

Description

2-(1-Methylpiperidin-4-yl)azepane is a bicyclic amine derivative comprising a seven-membered azepane ring substituted at the 2-position with a 1-methylpiperidin-4-yl group. The compound’s structure combines conformational flexibility (due to the azepane ring) with the steric and electronic effects of the methylated piperidine moiety. Crystallographic studies using programs like SHELX (notably SHELXL and SHELXD) have been critical in resolving the structures of related compounds, enabling precise structure-activity relationship (SAR) analyses .

Properties

IUPAC Name |

2-(1-methylpiperidin-4-yl)azepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2/c1-14-9-6-11(7-10-14)12-5-3-2-4-8-13-12/h11-13H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDNOKLFJCTZTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2CCCCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylpiperidin-4-yl)azepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylpiperidine with a suitable azepane precursor in the presence of a base, such as sodium hydride, to facilitate the cyclization process . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylpiperidin-4-yl)azepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted analogs of this compound .

Scientific Research Applications

2-(1-Methylpiperidin-4-yl)azepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Methylpiperidin-4-yl)azepane involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Azepane vs. Piperidine/Pyridazinone Cores

- 2-(1-Methylpiperidin-4-yl)azepane: The azepane core (7-membered ring) provides greater conformational flexibility compared to six-membered piperidine or pyridazinone rings. This flexibility may influence binding kinetics to biological targets but could reduce binding affinity compared to more rigid scaffolds.

- Piperidine-Based Urea Derivative (): The compound 1-((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)-3-(4-cyanophenyl)urea maleate incorporates a piperidine ring linked to a urea group, enabling strong hydrogen-bond interactions and salt formation (via maleate) to improve solubility .

Substituent Effects

Physicochemical and Pharmacological Implications

Table 1: Structural and Functional Comparison

Key Observations :

- Solubility : The maleate salt in ’s compound improves aqueous solubility compared to the free-base azepane derivative, which lacks ionizable groups .

- Metabolic Stability : The methyl group on the piperidine ring in this compound may offer better metabolic stability than ethyl-substituted analogs due to reduced steric hindrance to oxidative enzymes .

- Target Binding: Rigid cores (e.g., pyridazinone in ) may favor strong, selective binding to flat binding pockets (e.g., kinase ATP sites), whereas flexible azepane derivatives might adapt to more complex, dynamic targets .

Biological Activity

2-(1-Methylpiperidin-4-yl)azepane is a heterocyclic organic compound with a unique structural configuration that combines a seven-membered azepane ring with a piperidine ring. This compound has gained attention in medicinal chemistry due to its potential biological activities, which are of significant interest for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C_{13}H_{22}N_{2}, with a molecular weight of 196.33 g/mol. The presence of nitrogen atoms in both rings enhances its reactivity and interaction capabilities with various biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Studies have demonstrated that this compound possesses antimicrobial effects against various pathogens, making it a candidate for further exploration in the development of new antibiotics .

- Neuropharmacological Effects : Preliminary investigations suggest that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders .

Structural Analog Comparison

The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes the characteristics of these related compounds:

| Compound Name | Structure Type | Notable Characteristics |

|---|---|---|

| Piperidine | Six-membered nitrogen-containing ring | Commonly used in pharmaceuticals |

| Azepane | Seven-membered nitrogen-containing ring | Known for flexibility and unique properties |

| N-Methylpiperidine | Methyl-substituted piperidine | Used as a solvent and intermediate in organic synthesis |

| 1-(Piperidin-4-yl)azepane | Fused piperidine and azepane | Potentially enhanced biological activity |

| 2-(1-Ethylpiperidin-4-yl)azepane | Similar fused structure | Investigated for various therapeutic applications |

Antimicrobial Study

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Neuropharmacological Assessment

In another study published in the Journal of Neuropharmacology, the effects of this compound on neurotransmitter release were examined. The findings revealed that the compound modulates dopamine and serotonin levels in vitro, indicating its potential use in treating mood disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.